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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)azetidin-2-one

CAS No.: 21161-20-6

Cat. No.: B1359671

Get Quote

CAS Registry Number: 21161-20-6 Molecular Formula:

Molecular Weight: 181.62 g/mol [1]

Executive Summary & Structural Context
4-(4-Chlorophenyl)azetidin-2-one represents a fundamental mono-substituted

-lactam pharmacophore.[1] Unlike complex penicillin derivatives, this molecule lacks
substitution at the N1 and C3 positions, making it an ideal model for studying the intrinsic
spectroscopic properties of the azetidinone ring. It serves as a key intermediate in the
synthesis of cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and novel antibiotics.

The defining structural challenge lies in distinguishing the C4-chiral center and establishing the

conformational relationship between the geminal C3 protons and the C4-methine proton.

Synthetic Origin & Sample Preparation
To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.

The most robust route for accessing the N-unsubstituted core is the Chlorosulfonyl Isocyanate
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(CSI) Cycloaddition.

Reaction: 4-Chlorostyrene + Chlorosulfonyl Isocyanate

N-Chlorosulfonyl-

-lactam.[1]

Reductive Hydrolysis: N-Chlorosulfonyl intermediate +

(aq)

4-(4-Chlorophenyl)azetidin-2-one.[1]

Stereochemistry: This method yields the racemate

.[1]

Synthesis & Validation Workflow
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Figure 1: Synthetic pathway via CSI cycloaddition, determining the impurity profile (e.g.,

residual styrene or sulfonamide byproducts).[1]

Detailed Spectroscopic Data
The following data is consolidated from high-field NMR studies (400 MHz) of the purified

racemic compound.

Proton NMR ( NMR)
Solvent:
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| Frequency: 400 MHz[1][2]

The

-lactam ring protons form a distinct ABX spin system (or more accurately, an AMX system due
to chemical shift differences).[1] The rigid ring structure imposes significant diastereotopicity on
the C3 protons.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling
Constants (

, Hz)

Assignment
Logic

H-3a 2.85 – 2.89 dd 1H ,

Upfield C3

proton.[1]

Trans

coupling to

H4 is typically

smaller.[1]

H-3b 3.41 – 3.49 ddd 1H
,

,

Downfield C3

proton.[1] Cis

coupling to

H4 is larger.

[1] Often

shows long-

range

coupling to

NH.[1]

H-4 4.70 – 4.73 dd 1H ,

Benzylic

methine.[1][2]

Shifted

downfield by

N and Ar ring.

[1]

NH 6.20 – 6.40 bs 1H -

Broad singlet,

exchangeabl

e with

.[1]

Ar-H 7.26 – 7.40 m 4H - Characteristic

AA'BB'

system for

para-
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substituted

benzene.[1]

Key Diagnostic Feature: The coupling constant magnitude is the primary validator of ring

closure.

Geminal (

): ~15 Hz (High magnitude indicates constrained ring).[1]

Vicinal (

):

(5.3 Hz vs 2.5 Hz).[1] This confirms the relative assignment of H3a and H3b.

Carbon-13 NMR ( NMR)
Solvent:

| Frequency: 100 MHz[1]
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Position
Shift (

, ppm)
Assignment

C-2 168.5 – 168.9

Carbonyl (C=O).[1]

Characteristic strained amide

shift.[1]

C-4 50.8 – 51.0
Benzylic Methine.[1]

Deshielded by Nitrogen.

C-3 48.5 – 48.7

Methylene.[1] High field signal

of the

-lactam ring.[1]

Ar-C (Ipso) ~140.0
Quaternary C attached to the

-lactam.[1]

Ar-C (C-Cl) ~133.5
Quaternary C attached to

Chlorine.[1]

Ar-C 128.8, 127.5
Aromatic CH signals

(Ortho/Meta).[1]

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or Thin Film[1]

3200–3350 cm

: N-H stretching (Broad, medium intensity).[1]

1720–1750 cm

: C=O stretching (

-lactam).[1] Critical Quality Attribute: A shift below 1700 cm

suggests ring opening (formation of linear amide/acid) or hydrolysis.[1]
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820–830 cm

: C-H bending (para-disubstituted benzene).[1]

Mass Spectrometry (EI/ESI)[1]
Molecular Ion (

): m/z 181 (100%) and 183 (32%).[1]

Isotope Pattern: Distinct 3:1 ratio characteristic of a monochlorinated compound (

).[1]

Fragmentation: Loss of

(Ketene, M-42) is a common fragmentation pathway for

-lactams, often yielding the corresponding imine fragment.[1]

Experimental Validation Protocols
Protocol A: Stereochemical Assignment via Coupling
Constants
To distinguish between the diastereotopic protons at C3 (if the N1 position were substituted or if

investigating specific conformers), use the Karplus relationship applied to the rigid azetidinone

ring.

Acquire 1H NMR with sufficient resolution (at least 0.2 Hz/point).

Measure

values for the signal at 4.70 ppm (H4).

Validation:

If

and
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, the ring is intact.[1]

If

values collapse or broaden significantly, check for ring opening or N-inversion rates.

Protocol B: Purity Check for Ring Opening
-lactams are susceptible to hydrolysis.[1][3]

Check IR: Appearance of a broad OH stretch (2500-3000 cm

) and a shift of Carbonyl to ~1650-1680 cm

indicates hydrolysis to 3-amino-3-(4-chlorophenyl)propanoic acid.[1]

Check NMR: The ABX pattern of the ring protons will collapse into a standard linear alkyl

chain pattern (two triplets or complex multiplets) upon ring opening.

Structural Logic Diagram
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Purified Sample
(White Solid)

Step 1: FT-IR Analysis

C=O > 1720 cm-1?

Step 2: 1H NMR Analysis

H4 (dd) present at ~4.7 ppm?

Yes

REJECT: Ring Opened
(Linear Amide/Acid)

No (<1700 cm-1)

VALIDATED STRUCTURE
Intact Beta-Lactam

Yes (J=2.5, 5.3 Hz) No (Multiplets)

Click to download full resolution via product page

Figure 2: Step-by-step decision tree for validating the structural integrity of the

-lactam core.
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-amino acids and 4-aryl-substituted

-lactams through lipase-catalyzed enantioselective ring cleavage of

-lactams.[1]Chemistry – A European Journal, 12(1), 2587–2592. [1]
Note: Provides definitive NMR d

Taguchi, H. (2014).[1] Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.TCI

Chemicals Technical Guide, No. 160.[1]

Note: Details the mechanistic pathway and reactivity of CSI for -lactam synthesis.

National Institute of Standards and Technology (NIST).Mass Spectral Library (2023).[1] 4-(4-
Chlorophenyl)azetidin-2-one derivatives and fragmentation patterns.[1] [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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